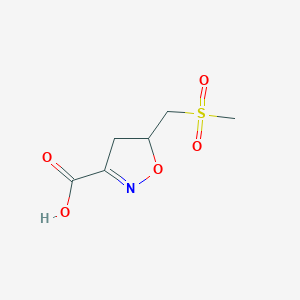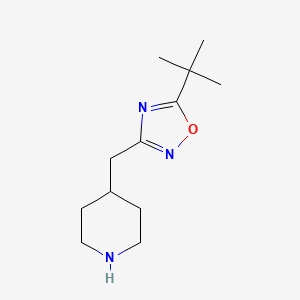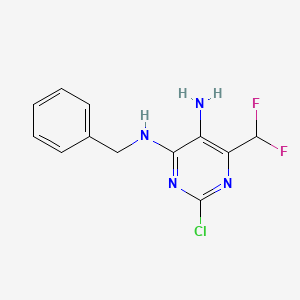
2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to a pyrrole ring
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methylsulfonyl chloride.
Reaction Conditions: The reaction involves the formation of an intermediate through the reaction of 4-fluoroaniline with a suitable reagent to introduce the pyrrole ring
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-(4-Fluorphenyl)-3-(methylsulfonyl)-1H-pyrrol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfonderivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Amine führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere elektrophilen aromatischen Substitutionen, wobei die Fluorphenylgruppe mit anderen funktionellen Gruppen substituiert werden kann, indem man Reagenzien wie Halogene oder Nitriermittel verwendet.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorphenyl)-3-(methylsulfonyl)-1H-pyrrol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Es wird laufend geforscht, um sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu untersuchen.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien, einschließlich Polymeren und Beschichtungen, aufgrund seiner einzigartigen chemischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Fluorphenyl)-3-(methylsulfonyl)-1H-pyrrol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung bestimmter biologischer Signalwege führt.
Beteiligte Signalwege: Die genauen Signalwege hängen von der jeweiligen Anwendung ab, können aber die Hemmung des mikrobiellen Wachstums oder die Induktion von Apoptose in Krebszellen umfassen.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorphenyl)-3-(methylsulfonyl)-1H-pyrrol kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-(4-Fluorphenyl)-1H-pyrrol: Fehlt die Methylsulfonylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
3-(Methylsulfonyl)-1H-pyrrol: Fehlt die Fluorphenylgruppe, was seine biologische Aktivität und Anwendungen beeinflusst.
4-Fluorphenylderivate: Verbindungen mit verschiedenen Substituenten an der Fluorphenylgruppe, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C11H10FNO2S |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10FNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3 |
InChI-Schlüssel |
LHKXTJRKXZVOPA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















